molecular formula C14H14N4O8S2 B12684692 2,2'-((1,2-Dioxoethylene)diimino)bis(5-aminobenzenesulphonic acid) CAS No. 71849-94-0

2,2'-((1,2-Dioxoethylene)diimino)bis(5-aminobenzenesulphonic acid)

Cat. No.: B12684692
CAS No.: 71849-94-0
M. Wt: 430.4 g/mol
InChI Key: VYTSTAMQEKKPOJ-UHFFFAOYSA-N
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Description

2,2’-((1,2-Dioxoethylene)diimino)bis(5-aminobenzenesulphonic acid) is a complex organic compound with the molecular formula C14H14N4O8S2 and a molecular weight of 430.41 g/mol . This compound is known for its unique structure, which includes two aminobenzenesulphonic acid groups connected by a dioxoethylene diimino bridge. It is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((1,2-Dioxoethylene)diimino)bis(5-aminobenzenesulphonic acid) typically involves the reaction of 5-aminobenzenesulphonic acid with oxalyl chloride to form the intermediate oxalyl chloride derivative. This intermediate is then reacted with another molecule of 5-aminobenzenesulphonic acid under controlled conditions to form the final product . The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the production of high-purity 2,2’-((1,2-Dioxoethylene)diimino)bis(5-aminobenzenesulphonic acid) .

Chemical Reactions Analysis

Types of Reactions

2,2’-((1,2-Dioxoethylene)diimino)bis(5-aminobenzenesulphonic acid) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions include various sulfonic acid derivatives, reduced forms of the compound, and substituted amino derivatives .

Scientific Research Applications

2,2’-((1,2-Dioxoethylene)diimino)bis(5-aminobenzenesulphonic acid) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2’-((1,2-Dioxoethylene)diimino)bis(5-aminobenzenesulphonic acid) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated by the compound’s unique structure, which allows it to form stable complexes with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to these similar compounds, 2,2’-((1,2-Dioxoethylene)diimino)bis(5-aminobenzenesulphonic acid) is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in certain applications where other similar compounds may not be as effective .

Properties

CAS No.

71849-94-0

Molecular Formula

C14H14N4O8S2

Molecular Weight

430.4 g/mol

IUPAC Name

5-amino-2-[[2-(4-amino-2-sulfoanilino)-2-oxoacetyl]amino]benzenesulfonic acid

InChI

InChI=1S/C14H14N4O8S2/c15-7-1-3-9(11(5-7)27(21,22)23)17-13(19)14(20)18-10-4-2-8(16)6-12(10)28(24,25)26/h1-6H,15-16H2,(H,17,19)(H,18,20)(H,21,22,23)(H,24,25,26)

InChI Key

VYTSTAMQEKKPOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)S(=O)(=O)O)NC(=O)C(=O)NC2=C(C=C(C=C2)N)S(=O)(=O)O

Origin of Product

United States

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